molecular formula C44H38Br2P2 B087453 (1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide CAS No. 10273-74-2

(1,3-Bis(triphenylphosphoniomethyl)benzene)dibromide

Cat. No.: B087453
CAS No.: 10273-74-2
M. Wt: 788.5 g/mol
InChI Key: DQFGPFIQLZTNEK-UHFFFAOYSA-L
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Description

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is a bis-phosphorane compound featuring two triphenylphosphoranyl groups linked via a benzyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for specialized organic transformations, particularly in nucleophilic or catalytic applications.

Properties

CAS No.

10273-74-2

Molecular Formula

C44H38Br2P2

Molecular Weight

788.5 g/mol

IUPAC Name

triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium dibromide

InChI

InChI=1S/C44H38P2.2BrH/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2

InChI Key

DQFGPFIQLZTNEK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Other CAS No.

10273-74-2

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Phosphonium Salt Formation

The initial step involves the nucleophilic attack of triphenylphosphine on a benzyl halide derivative, such as 3-(bromomethyl)benzyl bromide, to form a bis-phosphonium salt. This reaction typically occurs in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres to prevent hydrolysis. The stoichiometric ratio of triphenylphosphine to benzyl halide is critical, with a 2:1 molar ratio ensuring complete di-substitution.

Example Reaction:

2PPh3+BrCH2C6H4CH2Br[(PPh3CH2C6H4CH2PPh3]2+2Br2 \, \text{PPh}3 + \text{BrCH}2\text{C}6\text{H}4\text{CH}2\text{Br} \rightarrow [\text{(PPh}3\text{CH}2\text{C}6\text{H}4\text{CH}2\text{PPh}_3]^{2+}2\text{Br}^-

Deprotonation to Phosphorane

The phosphonium salt intermediate is treated with a strong base, such as butyllithium or potassium tert-butoxide, to abstract protons and generate the ylide-like phosphorane. This step requires strict temperature control (0–5°C) to avoid side reactions, such as elimination or further alkylation.

Deprotonation Reaction:

[(PPh3CH2C6H4CH2PPh3]2+2Br+2BaseTriphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane+2HBase+Br[\text{(PPh}3\text{CH}2\text{C}6\text{H}4\text{CH}2\text{PPh}3]^{2+}2\text{Br}^- + 2 \, \text{Base} \rightarrow \text{Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane} + 2 \, \text{HBase}^+ \text{Br}^-

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like THF and DMF are preferred due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., toluene) result in lower yields (<50%) owing to poor solubility of the phosphonium salt.

Base Selection

  • Butyllithium : Provides high yields (70–80%) but requires cryogenic conditions (-78°C).

  • Potassium tert-butoxide : Operates at milder temperatures (0–25°C) but yields marginally lower (60–70%).

Temperature and Time

  • Phosphonium formation : 12–24 hours at 25°C.

  • Deprotonation : 1–2 hours at 0°C.
    Prolonged heating during deprotonation leads to decomposition, reducing purity.

Purification Techniques

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane (1:4) eluent effectively separates the product from unreacted triphenylphosphine and salts. Typical recovery rates range from 60–75%.

Recrystallization

Dissolving the crude product in hot toluene followed by slow cooling yields crystalline Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane with >95% purity.

Comparative Analysis of Methods

Parameter Method A (Butyllithium) Method B (KOtBu)
Yield 70–80%60–70%
Reaction Temperature -78°C0–25°C
Purification Column chromatographyRecrystallization
Purity 90–95%95–98%

Method A favors higher yields but demands specialized equipment for cryogenic conditions, whereas Method B offers operational simplicity at the expense of reduced yield.

Scalability and Industrial Relevance

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat dissipation and mixing efficiency, mitigating exothermic side reactions. A patent-derived approach for triphenylphosphine synthesis (via phenol and phosphorus trichloride esterification) highlights the importance of precursor purity in downstream reactions. Contaminants like residual phenol reduce phosphorane yields by 15–20% due to competitive side reactions.

Challenges and Mitigation

Moisture Sensitivity

The phosphonium salt is hygroscopic, necessitating anhydrous conditions. Traces of water hydrolyze the intermediate, forming phosphine oxides and reducing yields by 30–40%.

Halide Byproduct Removal

Bromide ions from the benzyl halide precursor can coordinate with the phosphorane, complicating purification. Washing with saturated ammonium chloride solution prior to chromatography mitigates this issue.

Recent Advances

Modifications to the classical protocol include using ionic liquids as solvents, which improve reaction rates and yields (85–90%) by stabilizing charged intermediates. Additionally, microwave-assisted synthesis reduces reaction times from 24 hours to 2–3 hours, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted triphenylphosphines depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

This compound is extensively used as a reagent in various organic synthesis reactions, particularly in the Wittig reaction , which is crucial for forming alkenes. The ability of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane to act as a nucleophile allows it to facilitate the formation of double bonds through the generation of phosphonium ylides.

Reaction TypeDescriptionExample Product
Wittig ReactionFormation of alkenes from aldehydes/ketonesVarious alkenes
Electrophilic SubstitutionSubstitution reactions on phenyl ringsSubstituted triphenylphosphines
ReductionConversion to phosphinesTriphenylphosphine

Catalysis

In industrial applications, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane serves as a catalyst in polymer production and other chemical transformations, enhancing reaction rates and selectivity.

Enzyme Mechanisms

The compound is utilized in biological research to study enzyme mechanisms. Its phosphine functionality allows it to interact with biological molecules, making it a useful probe for investigating phosphine interactions within cellular processes.

Drug Development

Due to its ability to form stable complexes with various biomolecules, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane has potential applications in drug design and development, particularly in targeting specific enzyme pathways.

Production of Organophosphorus Compounds

This compound plays a crucial role in synthesizing organophosphorus pesticides and other agricultural chemicals. Its reactivity allows for the efficient production of various derivatives that are essential in crop protection.

Material Science

In material science, triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is employed in developing advanced materials such as polymers and resins due to its unique chemical properties.

Synthesis of Phosphonium Ylides

A study demonstrated the successful use of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane in synthesizing phosphonium ylides, showcasing its effectiveness in generating reactive intermediates for further transformations .

Biological Interaction Studies

Research involving this compound highlighted its role as a probe for studying biological phosphine interactions, providing insights into enzyme catalysis mechanisms .

Mechanism of Action

The mechanism of action of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The compound can also interact with biological molecules, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Substituents Synthesis Challenges Reactivity in Carbonyl Reactions Stability
Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane Bis(triphenylphosphoranyl)benzyl Benzyl deprotection (potential issues) High nucleophilicity, possible tandem reactivity Sensitive to moisture/oxygen
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride Trimethoxybenzyl Not reported Reduced reactivity (electron donation) Moderate (stable in polar solvents)
Parent TPP Piperazine-pyrimidine-propyl Failed benzyl deprotection Biologically targeted Less stable (bulky groups)
(Triphenylphosphoranylidene)ketene Ketene-phosphorane hybrid Requires strong bases Forms ketenes via elimination Air-sensitive

Biological Activity

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article reviews the compound's biological interactions, mechanisms of action, and relevant research findings.

Overview of the Compound

Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane is characterized by a phosphorus atom bonded to three phenyl groups and a benzyl group that is substituted with a triphenylphosphoranyl methyl group. This unique structure allows it to participate in various chemical reactions and biological processes, particularly in enzyme interactions and cellular mechanisms.

The biological activity of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane primarily arises from its ability to act as a nucleophile or electrophile . The phosphorus atom can form stable bonds with various biological molecules, influencing enzyme activities and cellular processes.

  • Enzyme Interaction : The compound has been utilized as a probe in studies examining enzyme mechanisms, particularly those involving phosphine interactions with biological systems.
  • Influence on Cellular Processes : It can modulate cellular signaling pathways by interacting with phospholipid membranes or proteins, potentially affecting processes like cell proliferation and apoptosis.

Case Studies and Experimental Evidence

  • Enzyme Mechanism Studies : Research has demonstrated that triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane can inhibit certain enzymes by forming stable complexes, thus altering their activity. For instance, studies have shown its application in understanding the catalytic mechanisms of phosphatases and kinases.
  • Biological Activity Assessment : In vitro assays have indicated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy. The precise mechanisms remain under investigation but are believed to involve disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane, it is useful to compare it with related phosphoranes:

Compound NameStructureBiological Activity
TriphenylphosphinePh3P\text{Ph}_3\text{P}Common reagent in organic synthesis; limited direct biological activity
MethylenetriphenylphosphoranePh3P CH2\text{Ph}_3\text{P CH}_2Used in Wittig reactions; less studied for biological activity
Triphenylphosphine oxidePh3P O\text{Ph}_3\text{P O}Exhibits some bioactivity but primarily serves as an oxidized form of triphenylphosphine

The unique substitution pattern of triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane provides distinct reactivity profiles compared to these compounds, making it a valuable tool for both academic research and potential therapeutic applications.

Q & A

Basic: What are the common synthetic routes for preparing Triphenyl(3-((triphenylphosphoranyl)methyl)benzyl)phosphorane?

Methodological Answer:
The compound is typically synthesized via Wittig reaction pathways. A standard approach involves reacting a benzyl halide precursor with triphenylphosphine to form a phosphonium salt, followed by deprotonation with a strong base (e.g., n-BuLi or NaH) to generate the active ylide. For example:

  • Step 1 : React 3-(bromomethyl)benzyl bromide with triphenylphosphine in anhydrous THF to form the phosphonium salt.
  • Step 2 : Treat the salt with a base (e.g., LiHMDS) to generate the ylide, which can undergo olefination with carbonyl compounds.
    Key solvents include THF or dichloromethane, and purification often involves column chromatography with gradients of ethyl acetate/hexane .

Basic: How is the purity and structure of this phosphorane verified after synthesis?

Methodological Answer:
Characterization relies on spectroscopic and analytical techniques :

  • NMR Spectroscopy : 31^{31}P-NMR confirms phosphorane formation (δ ~20–25 ppm). 1^{1}H and 13^{13}C NMR identify benzyl and triphenyl groups.
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular ion peaks (e.g., [M+H]+^+).
  • Elemental Analysis : Matches calculated C, H, and P percentages.
    Discrepancies in 31^{31}P-NMR shifts may indicate residual phosphine oxide byproducts, necessitating repeated washing with cold ethanol .

Advanced: How do competing reaction pathways affect yields in Wittig reactions involving this phosphorane?

Methodological Answer:
Competing pathways include:

  • Ylide Degradation : Hydrolysis of the ylide in protic solvents, reducing alkene yields. Use anhydrous conditions and molecular sieves.
  • Side Reactions : Formation of β-hydroxyphosphonium salts if aldehydes/ketones are moisture-sensitive. Pre-drying substrates over MgSO4_4 minimizes this.
  • Steric Effects : Bulky substituents on carbonyl partners (e.g., aromatic aldehydes) may lower reaction efficiency. Optimize stoichiometry (1.2:1 ylide:carbonyl ratio) .

Advanced: What strategies improve stereoselectivity in alkene formation using this reagent?

Methodological Answer:
Stereoselectivity (E/Z ratio) depends on:

  • Reaction Temperature : Lower temperatures (0°C) favor kinetic control (higher E-selectivity).
  • Solvent Polarity : Non-polar solvents (e.g., toluene) stabilize the betaine intermediate, enhancing Z-selectivity.
  • Additives : Crown ethers (e.g., 18-crown-6) complex with counterions, altering transition-state geometry.
    For example, reacting with cinnamaldehyde in toluene at −20°C yielded 85% E-alkene, confirmed by 1^{1}H NMR coupling constants (JtransJ_{trans} = 16 Hz) .

Data Contradiction: How to resolve discrepancies in reported reaction yields for similar phosphoranes?

Methodological Answer:
Yield variations often arise from:

  • Substrate Purity : Trace moisture in aldehydes reduces effective ylide concentration. Use freshly distilled substrates.
  • Base Strength : Weak bases (e.g., K2_2CO3_3) may incompletely deprotonate phosphonium salts. Switch to stronger bases like LDA.
  • Workup Methods : Inadequate removal of triphenylphosphine oxide (byproduct) via recrystallization or flash chromatography inflates yields. Validate purity via 31^{31}P-NMR .

Safety: What are the key hazards associated with handling this compound?

Methodological Answer:

  • Toxicity : Phosphoranes may release phosphine oxides upon decomposition. Use fume hoods and monitor for respiratory irritation.
  • Reactivity : Moisture-sensitive; store under inert gas (Ar/N2_2).
  • Personal Protection : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
    Emergency protocols for spills: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How is this phosphorane applied in synthesizing bioactive molecules?

Methodological Answer:
The compound is used to construct chalcones and stilbenes with anticancer activity:

  • Example : React with 4-chlorobenzaldehyde to form (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Purify via recrystallization (ethanol/water) and confirm structure via X-ray crystallography.
  • Pharmacological Testing : Evaluate cytotoxicity against HCT-116 cells using MTT assays. IC50_{50} values <10 µM indicate potent activity .

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